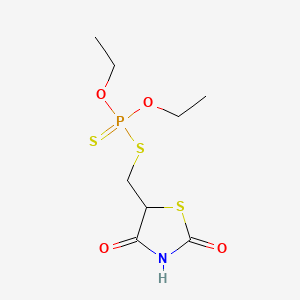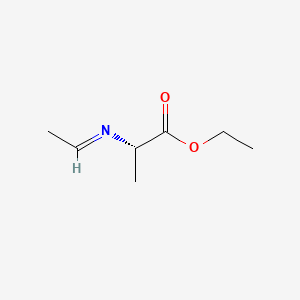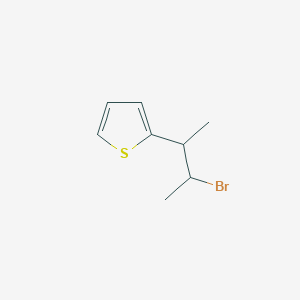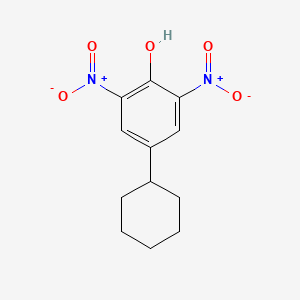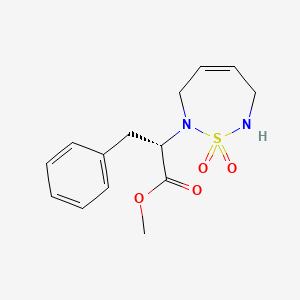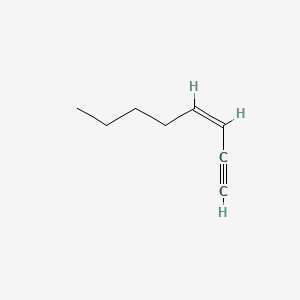
3-Octen-1-yne, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Octen-1-yne, (Z)-: is an organic compound with the molecular formula C8H12 and a molecular weight of 108.1809 g/mol . . This compound features both an alkyne and an alkene functional group, making it a versatile molecule in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Octen-1-yne, (Z)- typically involves the coupling of alkyne and alkene precursors. One common method is the Sonogashira coupling reaction , which involves the reaction of an alkyne with a vinyl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions usually include a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of 3-Octen-1-yne, (Z)- may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Octen-1-yne, (Z)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Hydrogenation can reduce the alkyne and alkene groups to form alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate (KMnO4) for oxidative cleavage.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles such as sodium amide (NaNH2) or organolithium reagents.
Major Products Formed:
Epoxides and ketones: from oxidation reactions.
Alkanes: from reduction reactions.
Substituted alkynes: from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-Octen-1-yne, (Z)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Octen-1-yne, (Z)- depends on the specific reaction or application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The compound’s alkyne and alkene groups can undergo reactions that modify its structure and activity, influencing its interaction with molecular targets.
Comparación Con Compuestos Similares
3-Octen-1-yne, (E)-: The (E)-stereoisomer of 3-Octen-1-yne, which has different spatial arrangement of atoms.
Oct-1-en-3-one: A ketone analog with a similar carbon chain length but different functional groups.
1-Octen-3-ol: An alcohol analog used as an odor cue by mosquitoes.
Uniqueness: 3-Octen-1-yne, (Z)- is unique due to its combination of alkyne and alkene functional groups, which provide distinct reactivity and versatility in chemical synthesis. Its (Z)-configuration also imparts specific stereochemical properties that can influence its behavior in reactions and applications.
Propiedades
Número CAS |
42091-89-4 |
|---|---|
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
(Z)-oct-3-en-1-yne |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h1,5,7H,4,6,8H2,2H3/b7-5- |
Clave InChI |
FCNAWUZWKZOHKE-ALCCZGGFSA-N |
SMILES isomérico |
CCCC/C=C\C#C |
SMILES canónico |
CCCCC=CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


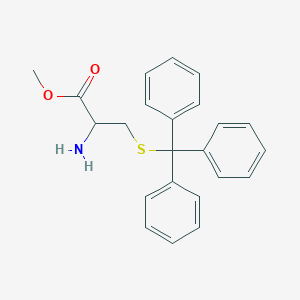

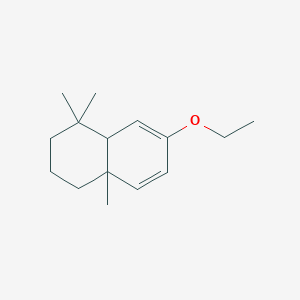
![(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13830645.png)
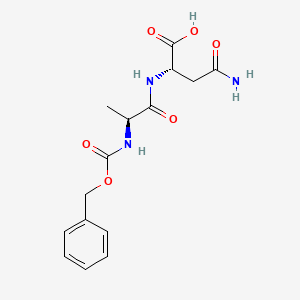
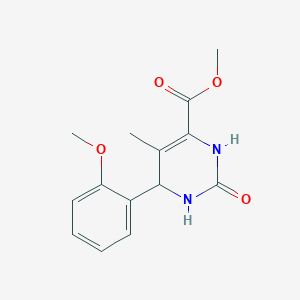
![[5-(4-Amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate](/img/structure/B13830667.png)
![2,2'-[2,6-Pyridinediylbis(oxy)]diethanamine](/img/structure/B13830669.png)

